molecular formula C23H26BrN B14409225 N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide CAS No. 81341-11-9

N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide

Cat. No.: B14409225
CAS No.: 81341-11-9
M. Wt: 396.4 g/mol
InChI Key: CJWRLOULUGRQCP-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide: is a chemical compound known for its unique structural properties and applications in various scientific fields. The compound consists of a pyrene moiety attached to a butan-1-aminium group, which is further substituted with three methyl groups. This structure imparts specific photophysical and chemical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide typically involves the alkylation of pyrene with a suitable alkylating agent. One common method includes the reaction of pyrene with 4-bromobutan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with trimethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Complexation: The compound can form complexes with metal ions, which can be utilized in various applications.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and halides. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Complexation: Metal salts such as copper sulfate and silver nitrate are used to form complexes with the compound.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives of the original compound.

    Oxidation and Reduction: Oxidized or reduced forms of the pyrene moiety.

    Complexation: Metal complexes with distinct photophysical properties.

Scientific Research Applications

N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide involves its interaction with molecular targets through non-covalent interactions such as π-π stacking, electrostatic interactions, and hydrogen bonding. These interactions enable the compound to bind to specific targets, altering their function and leading to various biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: N,N,N-Trimethyl-4-(pyren-1-yl)butan-1-aminium bromide is unique due to its strong fluorescence and ability to form stable complexes with metal ions. These properties make it particularly valuable in applications requiring high sensitivity and specificity .

Properties

CAS No.

81341-11-9

Molecular Formula

C23H26BrN

Molecular Weight

396.4 g/mol

IUPAC Name

trimethyl(4-pyren-1-ylbutyl)azanium;bromide

InChI

InChI=1S/C23H26N.BrH/c1-24(2,3)16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19;/h6,8-15H,4-5,7,16H2,1-3H3;1H/q+1;/p-1

InChI Key

CJWRLOULUGRQCP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]

Origin of Product

United States

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